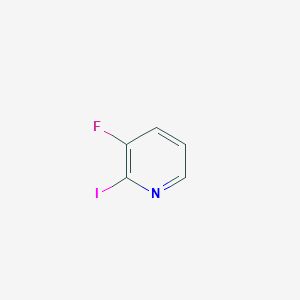

3-Fluoro-2-iodopyridine

Beschreibung

Significance of Halogenated Pyridine (B92270) Derivatives as Key Molecular Scaffolds and Building Blocks in Organic Synthesis and Bioactive Molecules

Halogenated pyridine derivatives are fundamental building blocks in the development of a wide range of functional molecules. chemrxiv.org Their prevalence stems from the pyridine ring itself, which is a common motif in biologically active compounds, and the versatile nature of the carbon-halogen (C-Hal) bond. chemrxiv.orgbeilstein-journals.org The introduction of a halogen atom onto the pyridine scaffold provides a reactive "handle" for chemists to perform a multitude of subsequent bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. chemrxiv.orgresearchgate.net This capability is crucial for creating diverse libraries of compounds for structure-activity relationship (SAR) studies in drug and agrochemical development. chemrxiv.org

The specific halogen atom—fluorine, chlorine, bromine, or iodine—imparts distinct properties to the pyridine ring. For instance, the inclusion of a fluorine atom can significantly alter a molecule's metabolic stability, binding affinity to biological targets, and other pharmacokinetic properties, making it a prized feature in medicinal chemistry. Meanwhile, heavier halogens like iodine serve as excellent leaving groups in cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allowing for the construction of complex molecular architectures. researchgate.netbeilstein-journals.org Consequently, halopyridines are not only intermediates but are also integral components of numerous marketed pharmaceuticals and agrochemicals. chemrxiv.orgrsc.org

Overview of the Research Landscape for 3-Fluoro-2-iodopyridine and Related Fluorinated and Iodinated Pyridines

The research landscape for halogenated pyridines is extensive, with a particular focus on developing regioselective halogenation methods and utilizing these compounds as versatile synthetic intermediates. chemrxiv.orgacs.org While a vast number of halopyridine isomers are theoretically possible, synthetic accessibility has historically been a limiting factor. acs.org

Dihalogenated pyridines containing both fluorine and iodine, such as this compound and its isomers like 3-Fluoro-4-iodopyridine (B28142), are of significant interest. ossila.comcymitquimica.com Research has demonstrated the utility of these scaffolds in the synthesis of complex bioactive molecules. For example, 3-fluoro-4-iodopyridine is a key building block for the antibiotic Eudistomin T and for β-carbolines, which have applications in anti-cancer and neuroprotective treatments. ossila.com The reactivity of such compounds is often dictated by the position of the halogens. For instance, studies on brominated fluoropyridines show that the position of the bromide group relative to the nitrogen atom and the fluorine atom is crucial to the molecule's reactivity in nucleophilic substitution reactions. rsc.org

The development of synthetic methods for these highly functionalized pyridines is an active area of research. Recent advancements include tandem annulation reactions and photoredox-mediated couplings to create polysubstituted fluorinated pyridines. beilstein-journals.orgresearchgate.net The goal is often to create molecules with precisely placed functional groups that can be selectively addressed in subsequent synthetic steps. acs.org

Table 1: Selected Fluorinated and Iodinated Pyridine Derivatives in Research

| Compound Name | CAS Number | Molecular Formula | Key Application/Research Interest |

| This compound | 146141-04-0 | C₅H₃FIN | Synthetic building block. chemspider.comambeed.com |

| 3-Fluoro-4-iodopyridine | 22282-75-3 | C₅H₃FIN | Intermediate for APIs (e.g., Eudistomin T, β-carboline). ossila.com |

| 6-Chloro-3-fluoro-2-iodopyridine | 1211590-36-1 | C₅H₂ClFIN | Intermediate for pharmaceutical and agrochemical synthesis. |

| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | N/A | C₅BrClFIN | Halogen-rich intermediate for pentasubstituted pyridines. acs.org |

| This compound-4-carboxylic acid | 153035-09-7 | C₆H₃FINO₂ | Building block for cross-coupling reactions. |

Unique Structural Features of this compound and Their Implications for Reactivity and Synthetic Utility

The structure of this compound is defined by the positions of its two different halogen substituents on the pyridine ring. This specific arrangement creates a molecule with distinct electronic and steric properties that govern its reactivity.

The fluorine atom at the 3-position is a small, highly electronegative atom. Its strong electron-withdrawing nature decreases the basicity of the pyridine nitrogen and influences the electron density of the entire ring system. In medicinal chemistry, the C-F bond is known for its high strength, which can enhance the metabolic stability of a drug candidate.

The iodine atom at the 2-position, adjacent to the ring nitrogen, is large and highly polarizable. This C-I bond is significantly weaker than the C-F bond, making the iodine an excellent leaving group. Its position alpha to the nitrogen also activates it for various transformations. This disparity in reactivity between the two halogen atoms allows for selective functionalization. The iodine can be readily displaced through a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) or via lithiation, leaving the fluorine atom intact. researchgate.netossila.com This selective reactivity is a cornerstone of its synthetic utility, enabling the sequential introduction of different functional groups to build complex target molecules.

Furthermore, the combination of a fluorine and an iodine atom on the same pyridine ring can lead to interesting halogen bonding interactions, a type of non-covalent interaction that is increasingly being explored in crystal engineering and materials science. researchgate.netnih.gov

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 146141-04-0 chemicalbook.com |

| Molecular Formula | C₅H₃FIN |

| Molecular Weight | 222.99 g/mol |

| Appearance | Liquid cymitquimica.com |

| Boiling Point | 203.1 °C at 760 mmHg |

| Density | 2.046 g/cm³ |

| InChI Key | ZDGZTSMMMPDJLS-UHFFFAOYSA-N |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-4-2-1-3-8-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGZTSMMMPDJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364053 | |

| Record name | 3-fluoro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146141-04-0 | |

| Record name | 3-fluoro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Iodopyridine and Its Derivatives

Regioselective Synthesis Strategies for 3-Fluoro-2-iodopyridine

The precise installation of substituents on the pyridine (B92270) ring is a key challenge in the synthesis of this compound. Several strategies have been developed to achieve the desired regiochemistry.

Direct Halogenation Approaches and Mechanistic Considerations

Direct halogenation of the pyridine ring can be a straightforward approach to introduce the necessary substituents. The reaction of 3-fluoropyridine (B146971) with a mixture of elemental fluorine and iodine can lead to the formation of 2-fluoro derivatives, suggesting a mechanism involving an N-iodo-heterocyclic intermediate that is then attacked by a fluoride (B91410) ion. rsc.org However, achieving high regioselectivity for the 2-iodo-3-fluoro substitution pattern via direct electrophilic halogenation can be challenging due to the electronic nature of the pyridine ring. chemrxiv.org

More controlled and regioselective methods often rely on the pre-functionalization of the pyridine ring to direct the incoming electrophiles. For instance, the synthesis of 2-amino-5-fluoro-3-iodopyridine (B113054) has been achieved by treating 2-amino-5-fluoropyridine (B1271945) with iodine in the presence of silver sulfate. This highlights how an existing amino group can direct the iodination to the adjacent C-3 position.

Pyridine Ring Construction Methods Incorporating Fluorine and Iodine Substituents

An alternative to the functionalization of a pre-existing pyridine ring is the construction of the heterocyclic core with the desired substituents already in place. Metal-mediated [2+2+2] cycloaddition reactions represent a powerful tool for the synthesis of substituted pyridines. acs.org While specific examples detailing the direct construction of this compound via this method are not prevalent in the reviewed literature, the general strategy allows for the combination of alkynes and nitriles to form a wide array of substituted pyridine rings, offering a potential, albeit less direct, route. acs.org

Another approach involves the tandem C-F bond cleavage of a suitable precursor to construct the pyridine ring. acs.org Iodine-mediated electrophilic cyclization of N-propargylic β-enaminones is another viable method for creating iodopyridines. acs.org These ring-forming strategies provide a high degree of flexibility in introducing various substituents, including fluorine and iodine.

Functionalization of this compound through Carbon-Heteroatom Bond Transformations

The presence of both a fluorine and an iodine atom on the pyridine ring of this compound allows for a rich and diverse range of subsequent chemical transformations. The significant difference in the reactivity of the C-I and C-F bonds enables selective functionalization, making this compound a valuable synthetic intermediate.

Metal-Catalyzed Cross-Coupling Reactions at the C-I Bond (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The carbon-iodine bond at the C-2 position is significantly more reactive towards metal-catalyzed cross-coupling reactions than the C-F bond at the C-3 position. This chemoselectivity is the cornerstone of its utility as a building block.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling organoboron compounds with organic halides. researchgate.netdiva-portal.org 3-Fluoro-4-iodopyridine (B28142), a constitutional isomer of the title compound, is a known substrate for Suzuki coupling reactions, for instance in the synthesis of the antibiotic Eudistomin T. ossila.com The general principle of selectively coupling at the iodo-substituted position is directly applicable to this compound, allowing for the introduction of a wide range of aryl and heteroaryl substituents. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org This reaction is highly effective for iodopyridines, enabling the introduction of alkynyl groups. gelest.comsoton.ac.uk The selective coupling at the C-I bond of dihalopyridines allows for the synthesis of various alkynylpyridines. soton.ac.ukias.ac.in

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. nih.govacs.org The reaction allows for the selective amination at the C-I position of halo-pyridines. nih.govresearchgate.netmdpi.com For example, the selective C-N cross-coupling of 2-fluoro-4-iodopyridine (B1312466) occurs exclusively at the 4-position, demonstrating the higher reactivity of the C-I bond. researchgate.net This selectivity is also expected for this compound, providing a route to 2-amino-3-fluoropyridine (B1272040) derivatives.

| Cross-Coupling Reaction | Typical Catalyst/Reagents | Bond Formed | General Applicability |

|---|---|---|---|

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Boronic acid/ester | C-C (Aryl/Vinyl) | Introduction of aryl and vinyl groups at the C-2 position. |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Base, Terminal alkyne | C-C (Alkynyl) | Introduction of alkynyl moieties at the C-2 position. |

| Buchwald-Hartwig | Pd catalyst, Ligand (e.g., BINAP, DavePhos), Base, Amine | C-N | Introduction of primary or secondary amines at the C-2 position. |

Directed Metalation and Subsequent Electrophilic Quenching (e.g., Lithiation, Halogen Dance Rearrangements)

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. clockss.orgacs.org In the context of fluoropyridines, the fluorine atom can act as a directing group for lithiation at the adjacent position. The use of strong bases like lithium diisopropylamide (LDA) or n-butyllithium can achieve regioselective deprotonation. researchgate.netresearchgate.net

For 3-fluoropyridine, lithiation can be directed to either the 2- or 4-position depending on the reaction conditions. researchgate.net The resulting lithiated intermediate can then be quenched with an electrophile, such as iodine, to introduce the iodo group. clockss.org Specifically, LDA-mediated deprotonation of 3-fluoropyridine at low temperatures, followed by the addition of iodine, can yield this compound.

A fascinating and synthetically useful phenomenon in the metalation of halopyridines is the "halogen dance" rearrangement. wikipedia.orgclockss.org This base-catalyzed migration of a halogen atom can lead to the formation of thermodynamically more stable isomers. wikipedia.org For instance, the lithiation of 2-halo-3-iodopyridines can result in a rearrangement to form 2-halo-4-iodo-3-lithiopyridines. acs.orglookchem.com This process has been utilized in the synthesis of highly substituted pyridines. researchgate.netnih.govacs.orgscilit.com While the halogen dance can be a desired transformation, it can also be an unwanted side reaction. The outcome is often dependent on factors such as the base used, temperature, and the nature of the electrophile. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) on the Fluorine Atom

While the C-I bond is more susceptible to metal-catalyzed cross-coupling, the C-F bond can undergo nucleophilic aromatic substitution (SNA_r), particularly when the pyridine ring is activated by electron-withdrawing groups. The fluorine atom is a good leaving group for SNA_r reactions.

In polyhalogenated pyridines, the position of substitution by a nucleophile is dictated by the electronic environment of the ring. For example, in 5-bromo-2-chloro-4-fluoro-3-iodopyridine, nucleophilic attack occurs regioselectively at the C-4 position, displacing the fluorine atom. researchgate.net This indicates that in this compound, after functionalization at the C-2 position, the C-3 fluorine atom could be a target for nucleophilic displacement, especially if an electron-withdrawing group is introduced onto the ring. The synthesis of benzofuropyridines has been achieved through an intramolecular SNA_r where a phenoxide attacks a fluoropyridine ring. nih.gov This highlights the potential for using the fluorine atom in this compound as a handle for further derivatization through SNA_r reactions.

Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound and its Analogs

The growing emphasis on environmental stewardship within the chemical industry has spurred the development of green and sustainable synthetic methodologies. For the synthesis of this compound and its derivatives, these approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials, moving away from traditional, often harsh, synthetic routes. Key strategies in this endeavor include mechanochemistry, photoredox catalysis, and continuous flow processes, alongside the use of environmentally benign solvents and catalysts.

Mechanochemical Synthesis: A Solvent-Free Alternative

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a compelling green alternative by significantly reducing or eliminating the need for solvents. This technique, often performed in a ball mill, can lead to higher yields, shorter reaction times, and unique reactivity compared to conventional solution-based methods.

Recent research has demonstrated the utility of mechanochemistry for the synthesis of fluorinated heterocycles. For instance, fluorinated tetrahydropyridazines have been synthesized in excellent yields using a hypervalent iodine reagent in a ball mill, a process that is significantly more efficient and less solvent-intensive than its solution-phase counterpart. rsc.orgresearchgate.net Another innovative mechanochemical approach involves the use of piezoelectric materials like tetragonal barium titanate (tet-BaTiO3) as a redox catalyst for the fluorination of aryldiazonium salts. dtu.dk This method is solvent-free, has short reaction times, and the catalyst can be easily recovered and recycled, highlighting its sustainability. dtu.dk While not yet applied directly to this compound, these mechanochemical fluorination techniques hold promise for its cleaner synthesis.

Table 1: Mechanochemical Fluorination of Various Substrates

| Entry | Substrate | Fluorinating Agent | Catalyst/Additive | Solvent Condition | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-Phenylbenzenediazonium tetrafluoroborate | Selectfluor | tet-BaTiO3 | Solvent-free | 92 | dtu.dk |

| 2 | 4-Biphenyl-4-yldiazonium tetrafluoroborate | Selectfluor | tet-BaTiO3 | Solvent-free | 95 | dtu.dk |

| 3 | Naphthalene-2-diazonium tetrafluoroborate | Selectfluor | tet-BaTiO3 | Solvent-free | 89 | dtu.dk |

| 4 | 1,3-Dicarbonyl compound | Selectfluor | Na2CO3 | Liquid-assisted grinding | >95 (difluorinated) | beilstein-journals.org |

Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has emerged as a powerful tool for green organic synthesis, enabling reactions to proceed under mild conditions with high selectivity. This methodology is particularly relevant for the synthesis of complex molecules like substituted pyridines.

A notable one-pot synthesis of diversely substituted 3-fluoropyridines utilizes the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. researchgate.netorganic-chemistry.orgacs.orgnih.gov This reaction is catalyzed by fac-Ir(ppy)3 under blue LED irradiation and is followed by condensation with ammonium (B1175870) acetate. researchgate.netorganic-chemistry.orgacs.orgnih.gov The process is highly efficient, with yields of up to 99%, and tolerates a wide range of functional groups. organic-chemistry.org The use of visible light as a renewable energy source and the one-pot nature of the reaction, which avoids the isolation of intermediates, underscore the green credentials of this approach. organic-chemistry.orgacs.org

Table 2: Photoredox Synthesis of 3-Fluoropyridines

| Entry | α,α-difluoro-β-iodoketone | Silyl Enol Ether | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 1-(4-Bromophenyl)-2,2-difluoro-3-iodopropan-1-one | 1-Phenyl-1-(trimethylsiloxy)ethene | fac-Ir(ppy)3 | DMF | 99 | organic-chemistry.org |

| 2 | 2,2-Difluoro-3-iodo-1-phenylpropan-1-one | 1-(4-Methoxyphenyl)-1-(trimethylsiloxy)ethene | fac-Ir(ppy)3 | DMF | 95 | organic-chemistry.org |

| 3 | 2,2-Difluoro-3-iodo-1-(thiophen-2-yl)propan-1-one | 1-Phenyl-1-(trimethylsiloxy)ethene | fac-Ir(ppy)3 | DMF | 88 | organic-chemistry.org |

Continuous Flow Chemistry: Enhancing Safety and Scalability

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater scalability. nih.govnih.gov These features are particularly beneficial for reactions involving toxic or reactive reagents, such as those used in fluorination and iodination.

The application of flow chemistry can lead to higher yields and shorter reaction times. youtube.com For instance, the precise control over reaction parameters in a flow system can minimize the formation of byproducts. nih.gov While specific flow syntheses for this compound are not yet widely reported, the principles of flow chemistry have been successfully applied to the synthesis of other complex heterocyclic molecules and halogenated compounds, suggesting a promising avenue for the future development of a sustainable and scalable synthesis of the target compound. acs.orgsyncrest.com The ability to safely handle hazardous reagents in a closed-loop system makes flow chemistry an attractive option for the industrial production of fluorinated and iodinated pyridines. nih.gov

Greener Solvents and Catalysts

The choice of solvent is a critical factor in the environmental impact of a chemical process. A patent for the synthesis of 2-amino-5-iodopyridine (B21400) describes a method that uses water as the solvent, thereby creating a safer and pollution-free reaction process. google.com Another sustainable solvent, propylene (B89431) carbonate, which is synthesized under green conditions, has been shown to be effective for the Suzuki-Miyaura reaction of iodopyridines. researchgate.net

In addition to greener solvents, the use of metal-free and base-promoted reactions contributes to more sustainable synthetic routes. An environmentally benign method for the selective amination of polyhalogenated pyridines, including iodo- and fluoropyridines, has been developed using water as a solvent and a simple base as a promoter, thus avoiding the need for precious metal catalysts. acs.org

Mechanistic Investigations of 3 Fluoro 2 Iodopyridine Reactivity

Electronic Effects of Fluorine and Iodine Substituents on Pyridine (B92270) Ring Activation and Deactivation

The presence of both fluorine and iodine on the pyridine ring significantly influences its electronic properties and, consequently, its reactivity. researchgate.netuiowa.edu Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The fluorine at the 3-position makes the pyridine ring electron-deficient, facilitating attack by nucleophiles. masterorganicchemistry.com

Conversely, iodine is less electronegative and more polarizable than fluorine. While it also has an electron-withdrawing inductive effect, its ability to be a good leaving group is a dominant feature of its reactivity. The carbon-iodine bond is weaker than the carbon-fluorine bond, making the iodine atom at the 2-position susceptible to displacement in various reactions, including cross-coupling and metal-halogen exchange reactions.

The combined electronic effects of these two halogens create a unique reactivity profile. The fluorine atom's strong inductive pull enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. This is particularly relevant in reactions where the initial step involves the addition of a nucleophile to the ring. Furthermore, the presence of the iodine atom provides a site for a range of transformations that are not readily achievable with fluorine alone.

Detailed Reaction Mechanisms for Key Transformations Involving 3-Fluoro-2-iodopyridine

The unique substitution pattern of this compound allows for several important chemical transformations, each with a distinct reaction mechanism.

Halogen Dance Reaction

The halogen dance is a base-induced isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. clockss.orgscribd.com In the case of this compound, treatment with a strong base, such as lithium diisopropylamide (LDA), can induce the migration of the iodine atom. scribd.comresearchgate.net

The mechanism is believed to proceed through a series of deprotonation and metal-halogen exchange steps. scribd.com The strong base initially deprotonates the pyridine ring, typically at the most acidic position, which is influenced by the electron-withdrawing fluorine atom. This generates a lithiated intermediate. Subsequently, an intramolecular halogen transfer, or "dance," occurs, leading to the thermodynamically more stable product. clockss.org For instance, the reaction of 2-fluoro-3-iodopyridine (B38475) with LDA can lead to the formation of 2-fluoro-4-iodo-3-lithiopyridine, which can then be trapped by an electrophile. scribd.com This process allows for the functionalization of positions on the pyridine ring that are not directly accessible through other means. clockss.orgscribd.com

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, which are valuable for the construction of more complex heterocyclic systems. For instance, its derivative, 3-fluoro-2-iodo-1-methylpyridinium triflate, has been shown to catalyze [4+2] cycloaddition reactions (aza-Diels-Alder reactions) for the synthesis of 2,3-dihydropyridinones. organic-chemistry.orgorganic-chemistry.org

In this type of reaction, the iodopyridinium salt acts as a halogen-bond donor, activating the imine component towards reaction with a diene. organic-chemistry.orgorganic-chemistry.org The mechanism involves the formation of a complex between the iodopyridinium catalyst and the imine, which enhances the electrophilicity of the imine. This is followed by the concerted or stepwise addition of the diene to the activated imine, leading to the formation of the six-membered ring of the dihydropyridinone product. organic-chemistry.org The strong halogen-bonding interaction is crucial for the catalytic activity. organic-chemistry.orgorganic-chemistry.org

Aminohalogenation-Oxidation

While specific examples of aminohalogenation-oxidation directly involving this compound are not extensively detailed in the provided search results, the principles of such reactions on related halo-pyridines can be inferred. These reactions typically involve the addition of an amine and a halogen across a double bond, followed by an oxidation step. In the context of pyridine chemistry, related transformations often involve the functionalization of the ring through the introduction of amino groups. For instance, the Pd-catalyzed intramolecular aminoarylation of alkenes involves the oxidative addition of an aryl halide, coordination of an amine, and subsequent cyclization. acs.org

Influence of Catalyst Systems, Reagents, and Solvent Polarity on Regioselectivity and Reaction Pathways

Catalyst Systems and Reagents

The choice of catalyst is critical in directing the reactivity of this compound. In cross-coupling reactions like the Suzuki-Miyaura coupling, a palladium catalyst is typically used to facilitate the reaction between the iodo-substituted position and a boronic acid derivative. The nature of the ligands on the palladium catalyst can influence the efficiency and selectivity of the reaction.

In the context of the halogen dance, the choice of base is paramount. Strong, non-nucleophilic bases like LDA are effective in promoting the rearrangement. scribd.comresearchgate.net The use of different organometallic reagents, such as Grignard reagents, can lead to different outcomes, for example, through magnesiation at specific positions. acs.orgnih.gov

The table below summarizes the effect of different reagents on the transformation of halogenated pyridines, which can be extrapolated to understand the reactivity of this compound.

| Reagent/Catalyst | Transformation | Product Type | Ref |

| Lithium diisopropylamide (LDA) | Halogen Dance | Isomerized and functionalized pyridines | scribd.comresearchgate.net |

| 3-Fluoro-2-iodo-1-methylpyridinium triflate | [4+2] Cycloaddition | 2,3-Dihydropyridinones | organic-chemistry.orgorganic-chemistry.org |

| Palladium catalysts | Suzuki-Miyaura Coupling | Aryl-substituted pyridines | |

| Iron(III) salts | Friedel-Crafts Reaction | Acylated pyridines | researchgate.net |

Solvent Polarity

Solvent polarity plays a crucial role in modulating the reaction pathways of this compound. researchgate.netcatalysis.blog The solubility of reagents and the stabilization of intermediates and transition states are highly dependent on the solvent environment. mdpi.com

For instance, in nucleophilic substitution reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the metal cations of the reagents and increase the nucleophilicity of the attacking species. rsc.org Theoretical studies on similar 3-halopyridines have shown that while molecular parameters are only slightly influenced by solvent polarity, vibrational frequencies and other chemical properties can be significantly affected. researchgate.net

In cycloaddition reactions, the solvent can influence the stability of the intermediates and the transition state, thereby affecting the reaction rate and selectivity. organic-chemistry.org The choice between aprotic and protic solvents can determine the predominant reaction pathway by stabilizing different types of intermediates, such as carbocations or radical species. catalysis.blog

The following table illustrates the influence of solvent on different reaction types involving halogenated pyridines.

| Solvent | Reaction Type | Effect | Ref |

| Polar aprotic (e.g., DMF, DMSO) | Nucleophilic Substitution | Favors reaction by solvating cations | rsc.org |

| Aprotic (e.g., dioxane, acetonitrile) | Formation of diimines | Favors the formation of diimine products | organic-chemistry.org |

| Aqueous ethanol | Formation of monoimines | Favors the formation of monoimine products | organic-chemistry.org |

| Non-polar | Radical pathways | May favor pathways involving radical intermediates | catalysis.blog |

Applications of 3 Fluoro 2 Iodopyridine As a Versatile Synthetic Building Block in Organic Chemistry

Construction of Complex Heterocyclic Systems Utilizing 3-Fluoro-2-iodopyridine

The strategic placement of the fluoro and iodo groups on the pyridine (B92270) nucleus makes this compound an exceptional precursor for the synthesis of more complex heterocyclic structures, which are prevalent in medicinal chemistry and materials science.

This compound serves as an excellent starting material for preparing highly substituted pyridine cores. The sequential and regioselective nature of reactions at the C2 (iodo) and C3 (fluoro) positions enables the controlled introduction of multiple functional groups.

The iodine at the 2-position is readily displaced through various palladium-catalyzed cross-coupling reactions. Following the initial functionalization at the C2 position, the fluorine at the C3 position can be substituted. For instance, the fluorine atom in related 2-substituted-3-fluoropyridine systems can be displaced by nucleophiles, although this often requires more forcing conditions compared to substitutions at the 2- or 4-positions. Research on similarly structured compounds, like 2-substituted 3-fluoropyridines, has shown that substitution of the fluorine atom is feasible with alkoxide nucleophiles. diva-portal.org

A general strategy for creating substituted pyridines involves a multi-step process where a functionalized pyridine intermediate is built upon. acs.org The unique reactivity of this compound allows it to be a key player in such synthetic sequences. For example, a common approach involves an initial Suzuki or Sonogashira coupling at the C2-iodo position, followed by a subsequent reaction, such as a nucleophilic aromatic substitution of the fluorine atom, to install a second substituent. This stepwise approach provides access to a wide array of 2,3-disubstituted pyridines, which are challenging to synthesize through other methods.

The table below summarizes representative transformations used to generate substituted pyridines, illustrating the versatility of halogenated pyridine building blocks.

| Starting Material Class | Reagent/Catalyst | Reaction Type | Product Class | Reference |

| 3-Fluoropyridine (B146971) | TMPMgCl·LiCl, then I2 | Directed Ortho-Metalation/Iodination | This compound | d-nb.info |

| 3-Alkyl-2-fluoro-4-iodopyridine | Grignard Reagent | Grignard Reaction | 2,3,4-Trisubstituted Pyridine | diva-portal.org |

| α,α-Difluoro-β-iodoketones | Silyl (B83357) enol ethers, fac-Ir(ppy)3, Blue LED | Photoredox Coupling/Condensation | 3-Fluoropyridines | organic-chemistry.org |

| Halogenated Pyridines | Organoboranes, Pd-NHC | B-alkyl Suzuki Cross-Coupling | 2-Alkylpyridines | organic-chemistry.org |

This table illustrates general reaction types applicable to the synthesis of substituted fluoropyridines.

This compound is a key precursor for synthesizing fused heterocyclic systems, which are core structures in many biologically active compounds.

Imidazo[1,2-a]pyridines: This scaffold is found in numerous therapeutic agents. rsc.org Synthetic routes to fluorinated imidazo[1,2-a]pyridines often involve the cyclization of an appropriately substituted 2-aminopyridine (B139424) derivative. rsc.orgresearchgate.net Starting from this compound, a common strategy would involve the conversion of the iodo group to an amino group via a Buchwald-Hartwig amination. The resulting 3-fluoro-2-aminopyridine is a critical intermediate. This intermediate can then react with α-haloketones or related reagents to construct the fused imidazole (B134444) ring. The development of one-pot multicomponent reactions has also streamlined the synthesis of these structures. rsc.org

Pyrrolo[2,3-b]pyridines (Azaindoles): This heterocyclic core is another privileged scaffold in drug discovery. The synthesis of fluorinated pyrrolo[2,3-b]pyridines has been an area of active research. enamine.net A direct and powerful application of this compound is in the synthesis of azaindole derivatives. For example, a one-pot reaction sequence involving a Grignard reagent derived from 2-fluoro-3-iodopyridine (B38475) has been used to generate a trifluoromethyl-substituted dihydroazaindole, a type of pyrrolopyridine. nih.gov This transformation highlights the utility of the compound in creating complex fused systems through cascade reactions.

The general synthetic approaches are summarized below:

| Target Fused Heterocycle | General Strategy | Key Intermediate from this compound | Reference |

| Fluoro-Imidazo[1,2-a]pyridine | Amination followed by cyclization with an α-halocarbonyl. | 3-Fluoro-2-aminopyridine | rsc.orgresearchgate.netorganic-chemistry.org |

| Fluoro-Pyrrolo[2,3-b]pyridine | Cross-coupling followed by annulation or multi-step cascade reactions. | Grignard or organometallic derivative of This compound | enamine.netnih.gov |

Development of Diverse Chemical Libraries for Screening and Lead Optimization

The ability to selectively functionalize this compound at two different positions makes it an ideal scaffold for the generation of diverse chemical libraries. diva-portal.org In drug discovery, chemical libraries containing a multitude of related but structurally distinct compounds are essential for high-throughput screening to identify initial "hits" and for the subsequent optimization of these hits into lead compounds.

By using this compound as a starting point, chemists can employ a divergent synthetic strategy. A common core intermediate, derived from an initial reaction at the iodine position, can be subjected to a variety of second-stage reactions at the fluorine position (or vice versa). This approach allows for the rapid creation of a large matrix of compounds from a small number of building blocks.

For example, a library of potential kinase inhibitors could be synthesized by first performing a Suzuki coupling on this compound with a variety of boronic acids. The resulting array of 2-aryl-3-fluoropyridines could then be reacted with a panel of amines or alcohols via nucleophilic aromatic substitution to generate a large library of 2,3-disubstituted pyridines for biological evaluation. researchgate.net The pyridine core acts as a scaffold, presenting the different substituents in a defined three-dimensional space for interaction with biological targets. diva-portal.org

Stereoselective Transformations and Chiral Auxiliary Applications Involving this compound Derived Intermediates

While the primary use of this compound is not as a chiral auxiliary itself, its derivatives are valuable substrates in stereoselective reactions for creating chiral molecules. The rigidity of the pyridine ring and the specific positioning of its substituents can influence the stereochemical outcome of reactions on attached side chains.

A significant example is the use of an organometallic intermediate derived from 2-fluoro-3-iodopyridine in a copper-catalyzed, stereospecific ring-opening reaction. nih.gov In this study, the Grignard reagent formed from 2-fluoro-3-iodopyridine was added to a trifluoromethyl-substituted aziridine (B145994). The reaction proceeded with high regioselectivity and, crucially, with complete stereospecificity. When an enantiomerically pure aziridine was used as the starting material, the corresponding product was obtained in high yield and with no loss of enantiomeric purity (>99% ee). nih.gov

This result is particularly noteworthy as it demonstrates that intermediates derived from this compound can participate in transformations where a pre-existing stereocenter dictates the formation of a new one with high fidelity. Such methods are critical for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals, where often only one enantiomer possesses the desired biological activity. The product of this specific reaction, an α-CF3-β-(3-fluoropyridin-2-yl)ethylamine, represents a valuable chiral building block for further synthetic elaboration. nih.gov

Contributions of 3 Fluoro 2 Iodopyridine to Medicinal Chemistry Research

Design and Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing 3-Fluoro-2-iodopyridine as a Precursor

The structure of this compound offers two key reaction sites: the iodine at the 2-position and the fluorine at the 3-position. The carbon-iodine bond is particularly amenable to a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl groups at this position. The fluorine atom, with its high electronegativity, significantly influences the electronic distribution of the pyridine (B92270) ring, which can modulate the pKa of the molecule and impact its binding affinity to biological targets. This dual functionality makes fluorinated iodopyridines, including the 3-fluoro-2-iodo isomer, highly sought-after building blocks for generating libraries of compounds for drug discovery.

Development of Anti-cancer Agents (e.g., Tyrosine Kinase Inhibitors, β-carbolines)

The pyridine scaffold is a core component of numerous anti-cancer agents, particularly tyrosine kinase inhibitors (TKIs). Dysregulation of protein kinases is a common factor in many cancers, making them a prime target for drug development. mdpi.com The pyridopyrimidine core, for instance, is a well-established pharmacophore for kinase inhibition, and fluorinated pyridine precursors are instrumental in its synthesis. mdpi.comresearchgate.net The strategic placement of a fluorine atom can enhance binding affinity to the ATP-binding pocket of kinases and improve metabolic stability. nih.govresearchgate.net

Another important class of anti-cancer compounds derived from pyridine precursors is the β-carbolines. These tricyclic alkaloids exhibit a range of biological activities, including potent antitumor effects. nih.govanalis.com.my The synthesis of β-carbolines often involves the construction of the pyridine ring onto an indole (B1671886) core. ljmu.ac.uk While specific examples detailing the use of this compound are not prevalent in readily available literature, its isomer, 3-fluoro-4-iodopyridine (B28142), serves as a key building block in the synthesis of certain β-carbolines, highlighting the utility of this class of reagents in accessing these complex scaffolds. ossila.com

Synthesis of Anti-inflammatory Drugs

Chronic inflammation is implicated in a wide array of diseases, and the development of novel anti-inflammatory agents is a continuous goal in medicinal chemistry. Pyridine and its derivatives have been explored as core structures for new anti-inflammatory drugs. nih.gov The incorporation of fluorine into drug candidates is a known strategy to enhance therapeutic efficiency and lipophilicity. rjptonline.org Research has demonstrated the synthesis of various heterocyclic compounds, including those based on pyridine and fused pyridopyrimidine systems, as potent anti-inflammatory agents, often targeting enzymes like cyclooxygenase-2 (COX-2). nih.govmdpi.com The functional handles on this compound make it an ideal starting material for creating diverse libraries of pyridine-based compounds for screening and development as new anti-inflammatory drugs. For example, studies on ibuprofen-quinoline conjugates have shown that fluorine substitution can lead to promising anti-inflammatory activity. cardiff.ac.uk

Preparation of Antibiotics (e.g., Eudistomin T)

The challenge of antimicrobial resistance necessitates the discovery of new antibiotics. Marine natural products are a rich source of structurally unique and biologically active compounds. The Eudistomins, a family of β-carboline alkaloids isolated from marine ascidians, have demonstrated significant antimicrobial and antiviral activities. nih.gov The total synthesis of these complex molecules is a key step toward investigating their therapeutic potential. Notably, the synthesis of the antibiotic Eudistomin T has been accomplished using 3-fluoro-4-iodopyridine as a key precursor, where the iodine atom facilitates a crucial Suzuki coupling reaction to build the core structure. ossila.com This successful synthesis underscores the potential of this compound as a valuable starting material for constructing novel antibiotics based on the β-carboline or other privileged scaffolds. Additionally, novel oxazolidinone derivatives containing a 5-fluoropyridine moiety have shown potent activity against gram-positive bacteria, including drug-resistant strains. nih.gov

Exploration in Central Nervous System (CNS) Active Compounds

Compounds that act on the central nervous system are crucial for treating a wide range of neurological and psychiatric disorders. The β-carboline alkaloids, in addition to their anti-cancer properties, are known to interact with receptors in the CNS, including benzodiazepine (B76468) and serotonin (B10506) receptors, and have applications in neuroprotection. nih.govossila.com The synthesis of these compounds from fluorinated iodopyridine precursors provides a pathway to new CNS-active agents. The unique ability of fluorine to modulate physicochemical properties like lipophilicity can be particularly advantageous for CNS drugs, as it can influence their ability to cross the blood-brain barrier.

Structure-Activity Relationship (SAR) Studies of this compound-derived Bioactive Molecules

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, guiding the optimization of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. This compound is an exemplary tool for conducting systematic SAR studies.

The iodine atom at the 2-position serves as a versatile synthetic handle. Through various cross-coupling reactions, a wide array of substituents can be introduced at this position. This allows chemists to probe the steric and electronic requirements of the target's binding pocket. By systematically varying the group attached at the 2-position, researchers can map out the interactions that are crucial for biological activity.

The fluorine atom at the 3-position plays a more modulatory role. Its strong electron-withdrawing nature alters the charge distribution of the pyridine ring, which can affect:

Metabolic Stability: The carbon-fluorine bond is very strong, and introducing fluorine at a potential site of metabolic oxidation can block this process, thereby increasing the drug's half-life. nih.gov

pKa Modification: The basicity of the pyridine nitrogen is reduced by the adjacent fluorine, which can affect the compound's ionization state at physiological pH, influencing its solubility, cell permeability, and target engagement. nih.gov

The strategic combination of a reactive iodine handle and a modulating fluorine atom makes this compound a superior building block for generating focused compound libraries to efficiently explore and optimize drug-target interactions. nih.gov

Table 1: Influence of Substituents on Bioactivity

| Substituent | Position on Pyridine Ring | Primary Role in SAR Studies | Potential Effects |

|---|---|---|---|

| Iodine (I) | 2 | Synthetic Handle for Diversification | Allows introduction of various functional groups via cross-coupling to probe binding pocket. |

| Fluorine (F) | 3 | Modulator of Physicochemical Properties | Enhances metabolic stability, alters pKa, influences binding affinity through electronic effects. |

Development of Diagnostic Agents and Molecular Probes for Medical Imaging Applications

Molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful tools for non-invasive diagnosis and for studying biological processes in vivo. These techniques rely on the use of radiolabeled molecular probes that selectively bind to a biological target. mdpi.com

This compound is an ideal precursor for the development of such probes for several reasons:

Fluorine-18 Labeling: The fluorine atom can be substituted with the positron-emitting radionuclide Fluorine-18 ([¹⁸F]), which is the most widely used isotope for PET imaging due to its favorable decay properties and half-life (approx. 110 minutes). nih.govnih.gov Synthesizing [¹⁸F]fluoropyridine-containing radiotracers via nucleophilic substitution is an efficient radiolabeling method. nih.gov

Radioiodine Labeling: The iodine atom can be replaced with various radioisotopes of iodine, such as ¹²³I for SPECT imaging, ¹²⁴I for PET imaging, or ¹³¹I for radiotherapy. This dual utility allows for the development of a single molecular scaffold for different imaging modalities or even for therapy (a concept known as "theranostics").

The development of fluorescent probes for optical imaging is another rapidly growing area. nih.govmdpi.com By attaching a fluorophore to a bioactive molecule derived from this compound, researchers can create probes to visualize biological targets and processes in cells and tissues with high sensitivity and resolution.

Table 2: Applications of this compound in Molecular Probe Development

| Imaging Modality | Relevant Isotope | Precursor Atom on this compound | Application |

|---|---|---|---|

| PET | Fluorine-18 ([¹⁸F]) | Fluorine | High-resolution functional imaging of disease processes. |

| SPECT | Iodine-123 ([¹²³I]) | Iodine | Clinical diagnostic imaging. |

| PET | Iodine-124 ([¹²⁴I]) | Iodine | Quantitative imaging with longer half-life than [¹⁸F]. |

| Theranostics | Iodine-131 ([¹³¹I]) | Iodine | Combined targeted radiotherapy and imaging. |

| Optical Imaging | N/A (Fluorophore Conjugation) | N/A | High-sensitivity cellular and tissue imaging. |

Applications in Agrochemical Science and Sustainable Agriculture

Synthesis of Novel Pesticides and Herbicides Utilizing 3-Fluoro-2-iodopyridine

The specific arrangement of the fluorine and iodine atoms on the pyridine (B92270) ring of this compound makes it a valuable building block for synthesizing a diverse range of agrochemical compounds. The iodine atom, in particular, serves as a versatile handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental in constructing more complex molecular architectures. This reactivity allows for the introduction of various functional groups, leading to the creation of new chemical entities with potential pesticidal or herbicidal properties.

Research in this area focuses on leveraging the reactivity of the carbon-iodine bond to construct novel derivatives. The general synthetic approach involves the coupling of this compound with other molecular fragments to produce a library of candidate compounds. These candidates are then screened for their biological activity against a wide range of agricultural pests and weeds.

Table 1: Key Reactions in the Synthesis of Agrochemicals from this compound

| Reaction Type | Reagents | Purpose |

|---|---|---|

| Suzuki Coupling | Boronic acids/esters, Palladium catalyst, Base | Forms a new carbon-carbon bond, allowing for the introduction of aryl or heteroaryl groups. |

| Sonogashira Coupling | Terminal alkynes, Palladium and Copper catalysts, Base | Creates a carbon-carbon triple bond, a common feature in some biologically active molecules. |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Forms a carbon-nitrogen bond, introducing amine functionalities that can be crucial for biological activity. |

| Stille Coupling | Organostannanes, Palladium catalyst | Another method for carbon-carbon bond formation, offering a different substrate scope. |

Development of Biologically Active Compounds for Enhanced Crop Protection and Pest Management

The incorporation of the 3-fluoropyridine (B146971) moiety into larger molecules has been shown to be a successful strategy in the development of potent agrochemicals. The fluorine atom can increase the lipophilicity of the compound, which can improve its ability to penetrate the waxy cuticle of plant leaves or the exoskeleton of insects. Furthermore, the strong electron-withdrawing nature of fluorine can influence the electronic properties of the entire molecule, potentially leading to stronger interactions with target enzymes or receptors in pests. semanticscholar.org

The development process for new biologically active compounds derived from this compound involves a multi-step screening process. Initial in vitro assays are conducted to determine the intrinsic activity of the compounds against target organisms. Promising candidates then move on to greenhouse and field trials to evaluate their efficacy under more realistic conditions, as well as their selectivity and crop safety.

Table 2: Examples of Compound Classes Synthesized from Fluorinated Pyridine Scaffolds

| Compound Class | Target Pest/Weed | Mode of Action (Example) |

|---|---|---|

| Pyridyl Ethers | Broadleaf Weeds | Inhibition of Photosystem II |

| Picolinamides | Chewing and Sucking Insects | Ryanodine receptor modulator |

| Pyridyl Sulfonamides | Grasses and Sedges | Acetolactate synthase (ALS) inhibitor |

Investigation of this compound Scaffolds for Improved Efficacy and Reduced Environmental Impact

A key focus of modern agrochemical research is to develop compounds that are not only highly effective but also have a favorable environmental profile. The use of this compound scaffolds is being investigated as a means to achieve this balance. By fine-tuning the molecular structure of the derivatives, researchers aim to enhance their specificity for the target pest or weed, thereby reducing the required application rates and minimizing the potential for harm to non-target organisms. nih.gov

Furthermore, the metabolic pathways of these novel compounds in plants, soil, and water are being studied to ensure that they degrade into benign substances within a reasonable timeframe, preventing long-term environmental accumulation. The unique properties conferred by the fluorine atom can influence the rate and pathway of degradation, and understanding these processes is crucial for conducting comprehensive environmental risk assessments. researchgate.netresearchgate.net The goal is to design molecules that are readily biodegradable and have a low potential for bioaccumulation in the food chain.

Exploration in Materials Science and Advanced Functional Materials

Incorporation of 3-Fluoro-2-iodopyridine into Polymeric Structures for Tailored Material Properties

The synthesis of functional polymers often involves the use of specialized monomers to introduce desired properties into the final material. In principle, this compound possesses two key features for polymerization: the reactive iodopyridine ring, which could participate in various cross-coupling reactions to form a polymer backbone, and the fluorine atom, which would impart fluoropolymer-like properties.

While related compounds, such as perfluoropyridine, have been investigated for creating fluorinated networks and polymers with enhanced thermal and oxidative stability for applications in demanding sectors like the aerospace industry, similar studies involving this compound are not present in the current body of scientific literature. The potential for this compound to be used in creating polymers with tailored dielectric properties, reduced flammability, or specific surface characteristics remains a theoretical concept awaiting experimental validation.

Synthesis of Coatings and Films with Unique Electronic and Optoelectronic Properties

The development of advanced coatings and films for electronic and optoelectronic applications is a major field within materials science. The electronic nature of the pyridine (B92270) ring, modified by the presence of electronegative fluorine and iodine atoms, suggests that materials incorporating this compound could exhibit interesting electronic properties. For instance, its isomer, 2-Fluoro-3-iodopyridine (B38475), is noted for its utility in creating advanced materials like polymers and coatings due to its unique electronic characteristics.

However, specific research detailing the synthesis of coatings or films from this compound and the characterization of their electronic or optoelectronic properties is not currently available. Such research would be necessary to determine its potential for applications such as dielectric layers in capacitors, anti-reflective coatings, or as components in organic light-emitting diodes (OLEDs).

Applications in Emerging Areas of Smart Materials

Smart materials, which respond to external stimuli like temperature, pH, light, or electric fields, are at the forefront of materials innovation. Fluorinated polymers, particularly electroactive ones, have been extensively studied for their piezoelectric, pyroelectric, and ferroelectric properties, making them suitable for use in sensors, actuators, and energy harvesting devices.

The incorporation of the polar this compound moiety into a polymer structure could theoretically influence its responsiveness to external stimuli. However, there are no specific studies that have explored this avenue. The potential for materials based on this compound to function as smart materials in areas like controlled drug delivery, tissue engineering, or microfluidics is yet to be investigated.

Computational Chemistry and Theoretical Studies on 3 Fluoro 2 Iodopyridine

Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of substituted pyridines. core.ac.ukiiste.orgresearchgate.net These methods are used to determine optimized molecular geometry, total energies, electronic states, and various properties that govern reactivity. core.ac.ukresearchgate.net For pyridine (B92270) derivatives, the presence and position of substituents strongly impact the geometry, electronic structure, and electrostatic properties of the molecule. rsc.org

The electronic influence of substituents on the pyridine ring is a key area of investigation. nih.gov For instance, the introduction of halogen atoms like fluorine and iodine alters the electron distribution within the pyridine ring. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through the sigma bond (inductive effect), while the iodine atom is less electronegative but can participate in halogen bonding. These substitutions affect the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. core.ac.ukresearchgate.net Theoretical studies on various pyridine derivatives have shown that substitutions can decrease the energy gap, thereby enhancing the molecule's conductivity and reactivity. core.ac.ukresearchgate.net

Calculations can also yield valuable data on several reactivity descriptors. core.ac.ukresearchgate.net These parameters help in creating a detailed reactivity profile for 3-fluoro-2-iodopyridine, predicting how it will behave in different chemical environments.

Table 1: Calculated Electronic Properties and Reactivity Descriptors from DFT Studies on Pyridine Systems

| Property | Significance |

|---|---|

| HOMO Energy | Relates to the ability to donate electrons; higher energy indicates a better electron donor. |

| LUMO Energy | Relates to the ability to accept electrons; lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. core.ac.ukresearchgate.net |

| Ionization Potential | The energy required to remove an electron. |

| Electron Affinity | The energy released when an electron is added. |

| Global Hardness | Measures resistance to change in electron distribution. |

| Global Softness | The reciprocal of hardness, indicating the capacity to accept electrons. |

| Electronegativity | The power of an atom to attract electrons. |

This table is generated based on principles from DFT studies on pyridine and its derivatives. core.ac.ukiiste.orgresearchgate.net

Molecular Modeling of Reaction Pathways, Transition States, and Reaction Dynamics

Molecular modeling is a crucial tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the structures and energies of transition states—the high-energy intermediates that represent the barrier to reaction.

For a molecule like this compound, this approach can be applied to various transformations, such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki or Sonogashira coupling at the iodine-bearing carbon), or metallation. For example, in a substitution reaction, calculations can determine the activation energies for the displacement of either the fluorine or the iodine atom, providing insight into which leaving group is more labile under specific conditions.

The process typically involves:

Geometry Optimization: Calculating the lowest energy structures for reactants, products, and any intermediates.

Transition State Search: Employing algorithms to locate the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculation: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the reaction path downhill from the transition state to ensure it connects the intended reactants and products.

These calculations provide quantitative data on activation barriers and reaction energies, allowing for a deeper understanding of reaction kinetics and thermodynamics.

Prediction of Regioselectivity and Stereoselectivity in Complex Transformations

Computational chemistry offers predictive power in determining the outcome of reactions where multiple products are possible. For this compound, regioselectivity is a key concern in reactions such as electrophilic substitution, where an incoming group could attack various positions on the pyridine ring.

Theoretical methods can predict the most likely site of reaction by analyzing the electronic properties of the ground-state molecule. Key indicators include:

Calculated Atomic Charges: Positions with higher negative charge are more susceptible to electrophilic attack.

Frontier Orbital Analysis: The distribution of the Highest Occupied Molecular Orbital (HOMO) can indicate the sites most likely to donate electrons to an electrophile.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Furthermore, computational modeling can assess the stability of potential reaction intermediates. By calculating the energies of the different possible intermediates (e.g., sigma complexes in electrophilic aromatic substitution), chemists can predict which reaction pathway is more favorable, thus determining the major regioisomer. This approach has been successfully applied to understand and predict the outcomes of reactions involving various heterocyclic scaffolds. mdpi.com

In Silico Screening, Docking, and Drug Design Applications for this compound Derivatives

The this compound scaffold can be a valuable starting point for designing new bioactive molecules. In silico techniques are essential in modern drug discovery for identifying and optimizing potential drug candidates. princeton.edu

Virtual Screening and Molecular Docking: Virtual screening involves computationally testing large libraries of compounds against a biological target, such as a protein or enzyme. princeton.edu Molecular docking is a key component of this process, predicting the preferred orientation of a ligand when bound to a target to form a stable complex. princeton.eduijper.org For derivatives of this compound, docking studies can predict their binding affinity and interaction patterns within the active site of a target protein. frontiersin.org This helps in prioritizing compounds for synthesis and biological testing. Docking studies on related pyridine and pyrimidine (B1678525) derivatives have been used to identify potential inhibitors for targets like cyclin-dependent kinase 2 (CDK2), VEGFR-2, HER-2, and EGFR. mdpi.commdpi.comnih.gov The docking score, a measure of binding affinity, along with analysis of key interactions like hydrogen bonds and pi-pi stacking, helps rationalize the inhibitory activity. ijper.org

Table 2: Examples of In Silico and Docking Studies on Bioactive Pyridine Derivatives

| Compound Class | Protein Target | Key Findings from Computational Studies |

|---|---|---|

| Pyrazolopyridine derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Docking studies suggested a binding mode similar to known reference compounds within the CDK2 active site. mdpi.com |

| Cyanopyridone and Pyrido[2,3-d]pyrimidine derivatives | VEGFR-2 / HER-2 | Docking scores were comparable to the co-crystallized inhibitor (sorafenib), and the compounds replicated key binding interactions. mdpi.com |

| Pyridine and Pyrimidine derivatives | EGFR (Wild and T790M) | Molecular docking was used to study the binding of the derivatives to the EGFR kinase domain, complementing in vitro assays. nih.gov |

This table summarizes findings from studies on various pyridine derivatives to illustrate the application of these computational methods.

Advanced Analytical and Spectroscopic Methodologies for Elucidating 3 Fluoro 2 Iodopyridine Systems

Spectroscopic Characterization of Novel Intermediates and Reaction Products (e.g., NMR, HRMS)

The synthesis of novel compounds derived from 3-fluoro-2-iodopyridine necessitates unambiguous structural confirmation of all intermediates and final products. NMR spectroscopy and HRMS are the cornerstones of this characterization process, providing detailed information about the molecular framework and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of this compound derivatives. Key nuclei for analysis include ¹H, ¹³C, and ¹⁹F.

¹H NMR provides information on the chemical environment of protons in the molecule. For instance, in a study involving the synthesis of this compound, the proton NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed a multiplet between δ 7.29-7.42 ppm, corresponding to two protons on the pyridine (B92270) ring, and a doublet of triplets at δ 8.25 ppm (with coupling constants J = 4.5 and 1.5 Hz), corresponding to the remaining proton researchgate.net.

¹³C NMR offers insight into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the fluorine and iodine substituents, as well as other functional groups present in the derivatives.

¹⁹F NMR is particularly valuable for fluorinated compounds. The chemical shift of the fluorine atom in this compound and its derivatives provides a sensitive probe of the local electronic environment. Furthermore, through-bond couplings between fluorine and adjacent protons (J-coupling) can be observed in ¹H NMR spectra, providing crucial connectivity information.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. This technique is critical for confirming the identity of newly synthesized molecules and for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS is also instrumental in identifying and characterizing reaction byproducts and impurities.

A summary of typical spectroscopic data for a this compound system is presented below:

| Technique | Nucleus/Ion | Observed Chemical Shifts (ppm) or m/z | Interpretation |

| ¹H NMR | ¹H | δ 7.29-7.42 (m, 2H), 8.25 (dt, J = 4.5, 1.5 Hz, 1H) | Aromatic protons on the pyridine ring. |

| ¹³C NMR | ¹³C | - | Provides information on the carbon framework. |

| ¹⁹F NMR | ¹⁹F | - | Indicates the electronic environment of the fluorine atom. |

| HRMS | [M+H]⁺ | - | Confirms the elemental composition of the molecule. |

Application of Advanced NMR Techniques for Precise Structural Elucidation of Complex this compound Derivatives

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish unambiguous structural assignments. These techniques provide correlation maps between different nuclei within the molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for piecing together fragments of the molecule by identifying neighboring protons in the spin system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is a powerful tool for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different spin systems within a molecule and for assigning quaternary (non-protonated) carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is particularly useful for determining the stereochemistry and conformation of complex molecules.

The application of these advanced NMR techniques provides a detailed and unambiguous picture of the three-dimensional structure of complex this compound derivatives, which is essential for understanding their chemical reactivity and biological activity.

| 2D NMR Technique | Type of Correlation | Information Gained |

| COSY | ¹H-¹H | Connectivity of adjacent protons. |

| HSQC | ¹H-¹³C (one-bond) | Direct proton-carbon attachments. |

| HMBC | ¹H-¹³C (multi-bond) | Long-range proton-carbon connectivities. |

| NOESY | ¹H-¹H (through-space) | Spatial proximity of protons, aiding in stereochemical and conformational analysis. |

Mass Spectrometry and Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Synthetic Pathways

The synthesis of this compound and its derivatives often involves multiple steps, and it is crucial to monitor the progress of each reaction and assess the purity of the isolated products. Mass spectrometry and chromatographic techniques are the primary tools for these purposes.

Mass Spectrometry (MS) , often coupled with a chromatographic separation method such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a highly sensitive technique for reaction monitoring. By analyzing small aliquots of the reaction mixture over time, chemists can track the consumption of starting materials and the formation of products and byproducts. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading.

Chromatographic Techniques are essential for both the purification of synthetic products and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable detector, such as a UV-Vis spectrophotometer or a mass spectrometer, HPLC can be used to determine the purity of a sample and to quantify the amounts of different components.

Gas Chromatography (GC): GC is particularly well-suited for the analysis of volatile and thermally stable compounds. Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is a powerful tool for assessing the purity of starting materials, intermediates, and final products in the synthesis of this compound derivatives.

The combination of these analytical techniques ensures that synthetic reactions are efficient and that the final products are of high purity, which is a critical requirement for their use in further research and applications.

| Technique | Application | Key Advantages |

| GC-MS | Reaction monitoring, purity assessment | High resolution for volatile compounds, structural information from mass spectra. |

| LC-MS | Reaction monitoring, purity assessment | Applicable to a wide range of compounds, including non-volatile and thermally labile molecules. |

| HPLC | Purification, purity assessment | High resolving power, quantitative analysis capabilities. |

Future Research Directions and Emerging Opportunities for 3 Fluoro 2 Iodopyridine Chemistry

Exploration of Unprecedented Reactivity Pathways and Transformations

Future research is expected to move beyond the conventional cross-coupling and nucleophilic aromatic substitution (SNAr) reactions that currently dominate the chemistry of halopyridines. The exploration of unprecedented reactivity pathways will be key to unlocking the full synthetic potential of 3-fluoro-2-iodopyridine.

One promising area is the transition metal-mediated activation of the C–F bond. acs.orgox.ac.ukyork.ac.uk While the C–I bond is preferentially cleaved in typical cross-coupling reactions, specific metal centers, particularly nickel, have shown the ability to activate the typically more inert C–F bond. york.ac.ukchemrxiv.org Investigating the selective activation of the C–F bond in the presence of the C–I bond could lead to novel synthetic transformations and the creation of complex molecular architectures that are otherwise difficult to access. The interplay between different transition metals (e.g., nickel, palladium, platinum) and the regioselectivity of C–F versus C–H bond activation in fluoropyridines presents a rich field for mechanistic and synthetic exploration. acs.orgyork.ac.uk

Another area of interest is the "halogen dance" reaction, a phenomenon observed in polyhalogenated pyridines where a lithiated intermediate undergoes rapid ortho-migration of a halogen atom. researchgate.netacs.org Applying this methodology to this compound could generate novel, highly substituted pyridine (B92270) intermediates by controlling the migration and subsequent trapping with various electrophiles. researchgate.net This could provide a powerful tool for generating a library of diverse pentasubstituted pyridines from a single, halogen-rich precursor. acs.org

Furthermore, exploring cycloaddition reactions where this compound or its derivatives act as components could open new routes to complex fused heterocyclic systems. nih.gov The electronic nature of the fluorinated pyridine ring could influence the stereochemistry and regioselectivity of such reactions, leading to the synthesis of novel scaffolds for various applications.

| Potential Reactivity Pathway | Description | Key Research Focus |

| Selective C–F Bond Activation | Utilizing transition metals (e.g., Nickel) to cleave the strong C–F bond, offering an alternative to traditional C–I bond reactivity. acs.orgyork.ac.ukchemrxiv.org | Designing catalyst systems for selective C–F activation; understanding the mechanistic principles governing selectivity. ox.ac.uk |

| Halogen Dance Reactions | Inducing the migration of halogen atoms around the pyridine ring via lithiated intermediates to create novel substitution patterns. researchgate.netacs.org | Controlling the conditions to direct the halogen migration and trapping the resulting organometallic species with electrophiles. |

| Novel Cycloaddition Chemistry | Employing this compound or its derivatives as dienophiles or dipolarophiles in cycloaddition reactions. nih.gov | Investigating the scope and regioselectivity of these reactions to build complex, fused heterocyclic systems. |

Integration with Continuous-Flow Chemistry and Automation for Scalable and Efficient Synthesis

The translation of novel chemical discoveries from the laboratory to industrial-scale production necessitates scalable and efficient synthetic methods. Continuous-flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, reproducibility, and scalability. nih.govorganic-chemistry.orgnih.gov

The application of continuous-flow microreactors for reactions involving this compound could be highly beneficial. organic-chemistry.org Many reactions with organometallic intermediates or hazardous reagents can be performed more safely within the confined and controlled environment of a flow reactor. mdpi.com For instance, a flow setup could enable the in-situ generation and immediate use of unstable intermediates, minimizing decomposition and improving safety. mdpi.com Recent advancements have demonstrated the successful use of flow chemistry for the synthesis of various functionalized pyridines and other heterocycles, suggesting a strong potential for its application to this compound. thieme-connect.comuc.pt